Comital-L

Pharmacokinetics Anticonvulsant Fixed-Dose Combination

For researchers evaluating fixed-dose anticonvulsant pharmacokinetics, Comital-L offers a uniquely characterized reference standard. Its specific phenytoin/phenobarbital ratio yields suboptimal serum levels, making it an ideal comparator for bioequivalence and dissolution studies. Key benefits: Documented rapid disintegration (1-2 sec) and fast phenytoin dissolution (T50 8-12 min) support IVIVC method development. Relative bioavailability data (F=0.70-0.97) enables precise performance benchmarking against other formulations. Validated analytical challenge for simultaneous HPLC/UV quantification of multiple antiepileptics. Available as research-grade reference standard with flexible sizing.

Molecular Formula C40H38N6O8
Molecular Weight 730.8 g/mol
CAS No. 84769-50-6
Cat. No. B12781285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameComital-L
CAS84769-50-6
Molecular FormulaC40H38N6O8
Molecular Weight730.8 g/mol
Structural Identifiers
SMILESCCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2.CCC1(C(=O)NC(=O)N(C1=O)C)C2=CC=CC=C2.C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=CC=C3
InChIInChI=1S/C15H12N2O2.C13H14N2O3.C12H12N2O3/c18-13-15(17-14(19)16-13,11-7-3-1-4-8-11)12-9-5-2-6-10-12;1-3-13(9-7-5-4-6-8-9)10(16)14-12(18)15(2)11(13)17;1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16/h1-10H,(H2,16,17,18,19);4-8H,3H2,1-2H3,(H,14,16,18);3-7H,2H2,1H3,(H2,13,14,15,16,17)
InChIKeyGTDQJLOKEBIARC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 tablet / 10 tablets / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Comital-L Procurement & Specification Guide


Comital-L (CAS 84769-50-6) is a fixed-dose combination (FDC) anticonvulsant tablet containing phenytoin, phenobarbital, and mephobarbital [1]. It is indicated for the management of various seizure types, including tonic-clonic and absence seizures [2]. As a multi-component formulation, its therapeutic profile is defined not by a single active pharmaceutical ingredient (API) but by the complex interplay of its constituent drugs, each with distinct mechanisms and pharmacokinetic properties [3].

Why Generic Substitution of Comital-L Fails


Comital-L cannot be considered interchangeable with other phenytoin/phenobarbital combination products or even with individually dosed generic equivalents. The fixed-dose ratio in Comital-L yields a specific, and often suboptimal, pharmacokinetic profile characterized by high phenobarbital and low phenytoin serum levels, which is not replicated by other branded combinations like Hydantol-F [1]. Furthermore, significant variations in key biopharmaceutical parameters—including disintegration time, dissolution rate (T50), and relative bioavailability (F)—exist between Comital-L and other commercial preparations such as Epanutin, Epilantin, and Redutona, confirming that product-specific formulation dictates in vivo performance [2]. Therefore, substituting Comital-L without equivalent biopharmaceutical and pharmacokinetic data introduces a quantifiable risk of therapeutic failure or toxicity.

Comital-L Quantitative Differentiation Guide


Clinical Pharmacokinetic Profile vs. Hydantol-F

In a direct clinical comparison of 59 epileptic patients, Comital-L produced a distinctly different serum level profile than Hydantol-F. The majority of patients on Comital-L exhibited low phenytoin and high phenobarbital levels, whereas patients on Hydantol-F achieved therapeutic serum levels of both drugs. This difference is attributed to the inappropriate dose ratio of phenobarbital to phenytoin in the Comital-L tablet [1].

Pharmacokinetics Anticonvulsant Fixed-Dose Combination

Phenytoin Dissolution Rate Comparison

In vitro dissolution testing revealed that Comital-L tablets exhibit a phenytoin T50 (time for 50% dissolution) of 8-12 minutes. This is significantly faster than other commercial preparations, such as phenytoin sodium capsules (Epanutin) with a T50 of 40 minutes and phenytoin sodium tablets (Neosidantoina) with a T50 of 18 minutes [1].

Biopharmaceutics Dissolution Formulation

Phenobarbital Dissolution Rate Comparison

Comparative dissolution testing of phenobarbital revealed that commercial preparations exhibit a wide range of T50 values, from 7 to 69 minutes. Comital-L was among the fastest formulations, with a phenobarbital T50 in the lower end of this range [1].

Biopharmaceutics Dissolution Formulation

Disintegration Time vs. Commercial Formulations

Biopharmaceutical analysis demonstrates that Comital-L tablets have a disintegration time (TD) of approximately 1-2 seconds. This is exceptionally rapid compared to other preparations, such as Epanutin and Redutona, which have a TD of about 30 minutes, and Trinuride H forte, which has a TD of 2-3 hours [1].

Biopharmaceutics Disintegration Formulation

Relative Bioavailability of Phenytoin

The relative bioavailability (F) of phenytoin from Comital-L tablets is reported to be in the range of 0.70-0.97. This compares favorably to other acid phenytoin tablets (e.g., Redutona, same range) and sodium phenytoin tablets (Neosidantoina, 0.87), but is lower than sodium phenytoin capsules (Epanutin, 0.99) [1].

Bioavailability Pharmacokinetics Formulation

Comital-L Research & Industrial Application Scenarios


Evaluating Fixed-Dose Ratio Impact on Pharmacokinetics

Procure Comital-L as a reference standard for studies evaluating how a fixed phenytoin/phenobarbital dose ratio affects steady-state serum drug concentrations. The established evidence shows that Comital-L yields a specific, suboptimal profile (low phenytoin, high phenobarbital), making it an ideal comparator for assessing the clinical consequences of non-optimal FDC design [1]. This scenario is directly supported by the head-to-head clinical comparison with Hydantol-F [1].

In Vitro Biopharmaceutics Dissolution Studies

Use Comital-L as a model formulation in dissolution and disintegration studies. Its uniquely rapid disintegration time (1-2 seconds) and fast phenytoin dissolution rate (T50 8-12 min) provide a clear comparator for evaluating new generic formulations or for establishing in vitro-in vivo correlations (IVIVC) [2]. The extensive comparative data against Epanutin, Redutona, and others allows for precise benchmarking of performance [2].

Teaching Bioequivalence and Therapeutic Inequivalence

Incorporate Comital-L into academic or industrial training modules on bioequivalence. Its well-documented differences in relative bioavailability (F=0.70-0.97) and dissolution kinetics compared to other phenytoin products (e.g., Epanutin F=0.99) serve as a concrete, data-driven example of how two products containing the same active ingredient may not be therapeutically interchangeable [2].

Analytical Method Development for Multiple AEDs

Utilize Comital-L tablets as a complex matrix for developing and validating analytical methods (e.g., HPLC, UV spectrophotometry) aimed at simultaneously quantifying multiple antiepileptic drugs. The known composition and the established serum level monitoring challenges associated with this specific FDC provide a rigorous test case for new assay development [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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